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This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers, scientists, and drug development professionals working with
Deep Reactive lon Etching (DRIE). The focus is on optimizing the DRIE process to minimize
Reactive lon Etching (RIE) lag, also known as Aspect Ratio Dependent Etching (ARDE), where
features with different dimensions etch at different rates.

Troubleshooting Guide

This guide provides solutions to common problems encountered during DRIE processes aimed
at achieving uniform etch depths across various feature sizes.

Q1: What are the primary causes of RIE lag in my DRIE
process?

RIE lag, or ARDE, is the phenomenon where smaller or higher aspect ratio features etch slower
than larger or lower aspect ratio features. This effect is primarily caused by the depletion of
etching ions and radicals at the bottom of deep trenches.[1] The main contributing factors are:

o Limited Transport of Reactants: In high aspect ratio features, the transport of reactive
species (ions and radicals) to the bottom of the trench is hindered.[2]
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o Depletion of Etchants: The concentration of etchant species decreases as they travel down
the feature, leading to a lower etch rate at the bottom.

» lon Shadowing: The sidewalls of the feature can "shadow" the bottom surface from the
incoming ions, reducing the ion flux and therefore the etch rate.

e Neutral Shadowing: Similar to ion shadowing, the flux of neutral etchant species can also be
reduced in high aspect ratio features.

» Microloading Effect: A higher density of features can lead to a localized depletion of
reactants, causing a decrease in the etch rate.[3]

Q2: My high aspect ratio features are not etching as
deep as my wider features. What should | do?

This is a classic manifestation of RIE lag. To address this, you can modify several parameters
in your DRIE process, particularly if you are using the Bosch process, which alternates
between etching and passivation steps.[4][5][6]

A systematic approach to troubleshooting this issue is outlined in the workflow below:
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Troubleshooting Workflow for RIE Lag
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Caption: A systematic workflow for troubleshooting and optimizing DRIE processes to reduce
RIE lag.

Q3: How can | adjust my process parameters to
minimize RIE lag?

Optimizing your process parameters is a crucial step in mitigating RIE lag. The following table
summarizes the key parameters and their effects. It's important to adjust one parameter at a
time to understand its impact on your specific process.

Table 1: DRIE Process Parameter Adjustments to Reduce RIE Lag
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Recommended
Parameter .
Adjustment

Rationale

Potential Trade-offs

Pressure Decrease

Lowering the pressure
increases the mean
free path of ions,
leading to more
directional ions that
can reach the bottom

of deep features.[1][2]

Lower etch rate.

Etch Step Time Increase

A longer etch step
allows more time for
etchant species to
diffuse to the bottom
of high aspect ratio

trenches.[2]

Can increase
scalloping on the

sidewalls.

Passivation Step Time  Decrease

Shorter passivation
steps can prevent the
excessive buildup of
polymer at the bottom
of wider trenches,
which can inhibit

etching.

May lead to more
tapered profiles or

undercut.

SFe Flow Rate Increase

A higher flow rate of

the etchant gas (SFe)
can help to replenish
the depleted reactive
species at the bottom

of the trenches.

Can affect plasma
stability and

uniformity.
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Higher bias power

increases the energy ] ]
S ) Can increase physical
and directionality of ]
) ) ) sputtering and
Platen Power (Bias) Increase ions, which can ]
potentially damage
enhance the etch rate
the mask.
at the bottom of deep

features.[2]

Higher ICP power
increases the plasma
density, providing )
, _ , _ Can increase mask
Coil Power (ICP) Adjust as needed more reactive species.
The effect on RIE lag

can be complex and

erosion.

process-dependent.

An optimized two-step Bosch process has been shown to reduce RIE lag to below 1.5%.[4][6]
For a standard process with an RIE lag of 10.8%, where 20 um and 5 um wide trenches had
depths of 38.8 um and 34.6 um respectively, an optimized process achieved depths of 47.8 +
1.9 um for both, significantly reducing the lag.[6]

Q4: Are there alternative DRIE processes that are less
susceptible to RIE lag?

Yes, for very deep etching and high aspect ratios, a three-step Bosch process can be more
effective at reducing RIE lag.[4][7] This process introduces a third step that focuses on
chemical etching, which can improve selectivity and etch depth.[4][7] An improved three-step
Bosch process has enabled the use of a 1.4 um thick photoresist to etch depths greater than
450 um, achieving a selectivity of over 350.[4]

Frequently Asked Questions (FAQS)
Q1: What is RIE lag (ARDE)?

Reactive lon Etching (RIE) lag, also known as Aspect Ratio Dependent Etching (ARDE), is a
phenomenon in plasma etching where the etch rate is dependent on the aspect ratio of the
feature being etched.[2] Typically, features with higher aspect ratios (deeper and narrower) etch
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at a slower rate than features with lower aspect ratios.[2] This results in non-uniform etch
depths across a wafer with varying feature sizes. A typical RIE lag can cause a height
difference of over 10% for structures with aspect ratios from 2.5:1 to 10:1.[4][6]

Q2: How is RIE lag measured?

RIE lag is typically quantified by measuring the etch depths of features with different widths or
aspect ratios that have been etched simultaneously. The percentage of RIE lag can be
calculated using the following formula:

RIE Lag (%) = [(Etch Depth of Wider Feature - Etch Depth of Narrower Feature) / Etch Depth of
Wider Feature] * 100

Q3: What is the Bosch process?

The Bosch process is a widely used DRIE technique that enables the fabrication of high aspect
ratio structures with vertical sidewalls.[5] It is a time-multiplexed process that alternates
between two main steps:

o Passivation Step: A conformal polymer layer (typically using a CaFs plasma) is deposited
over the entire surface.

o Etch Step: An anisotropic etch (typically using an SFe plasma) removes the polymer layer at
the bottom of the feature and etches the underlying silicon. The polymer on the sidewalls
remains, protecting them from lateral etching.

This cyclic process allows for deep, vertical etching.
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Caption: A simplified diagram of the alternating steps in the Bosch DRIE process.

Experimental Protocols
Protocol 1: Characterization of RIE Lag

Objective: To quantify the RIE lag for a given DRIE process.
Methodology:

e Substrate Preparation: Prepare a silicon wafer with a patterned mask containing features of
varying widths (e.g., 2 um, 5 um, 10 pm, 20 pm, 50 pm).

* DRIE Process: Perform the DRIE process using your standard recipe for a fixed duration.
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o Cross-Sectional Analysis: After etching, cleave the wafer across the features of interest.

e Metrology: Use a scanning electron microscope (SEM) to measure the etch depth of each
feature size.

« Data Analysis: Calculate the RIE lag percentage for different pairs of feature sizes using the
formula provided in the FAQs.

» Tabulation: Record the etch depths and calculated RIE lag in a table for comparison.

Table 2: Example Data Table for RIE Lag Characterization

RIE Lag (%) relative to 50

Feature Width (um) Etch Depth (pm)
pm feature

10

20

50

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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